molecular formula C15H22Cl2O3 B14207607 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL CAS No. 834155-53-2

6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL

Cat. No.: B14207607
CAS No.: 834155-53-2
M. Wt: 321.2 g/mol
InChI Key: JMBQSVJLZUDRSR-UHFFFAOYSA-N
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Description

6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL is an organic compound characterized by its complex structure, which includes chloromethyl, methoxy, and phenoxy groups attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL typically involves multiple steps, starting with the preparation of the core phenoxy structure. The chloromethyl groups are introduced through chloromethylation reactions, while the methoxy group is added via methylation. The final step involves the attachment of the hexanol chain through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloromethyl groups can be reduced to methyl groups.

    Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of biochemical pathways and as a tool for modifying biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methoxy and phenoxy groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(chloromethyl)-4-methylphenol
  • 2,5-Bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene
  • 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene

Uniqueness

6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL is unique due to its specific combination of functional groups and its hexanol backbone This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds

Properties

CAS No.

834155-53-2

Molecular Formula

C15H22Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

6-[2,5-bis(chloromethyl)-4-methoxyphenoxy]hexan-1-ol

InChI

InChI=1S/C15H22Cl2O3/c1-19-14-8-13(11-17)15(9-12(14)10-16)20-7-5-3-2-4-6-18/h8-9,18H,2-7,10-11H2,1H3

InChI Key

JMBQSVJLZUDRSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)OCCCCCCO)CCl

Origin of Product

United States

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